molecular formula C24H18O2S B11945723 4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide CAS No. 16808-55-2

4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide

Cat. No.: B11945723
CAS No.: 16808-55-2
M. Wt: 370.5 g/mol
InChI Key: ZAJRIXIULNIHDU-UHFFFAOYSA-N
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Description

4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide is a complex organic compound with a unique spiro structure. It is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of anthracene derivatives with phenyl-substituted thietes under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to reduce waste and improve the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives .

Scientific Research Applications

4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process, which is a key factor in its potential anti-cancer effects. Additionally, its fluorescent properties allow it to be used as a marker in various biological assays .

Comparison with Similar Compounds

Similar Compounds

  • 9-Phenyl-10-anthracenone
  • 9,10-Diphenylanthracene
  • Anthracene-9-carboxaldehyde

Uniqueness

Compared to these similar compounds, 4’-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2’-thiete] 1’,1’-dioxide stands out due to its spiro structure, which imparts unique chemical and physical properties. This structure enhances its stability and makes it a valuable compound in various applications .

Properties

CAS No.

16808-55-2

Molecular Formula

C24H18O2S

Molecular Weight

370.5 g/mol

IUPAC Name

4'-phenylspiro[tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,2'-thiete] 1',1'-dioxide

InChI

InChI=1S/C24H18O2S/c25-27(26)22(16-8-2-1-3-9-16)15-24(27)14-21-17-10-4-6-12-19(17)23(24)20-13-7-5-11-18(20)21/h1-13,15,21,23H,14H2

InChI Key

ZAJRIXIULNIHDU-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3C(C14C=C(S4(=O)=O)C5=CC=CC=C5)C6=CC=CC=C26

Origin of Product

United States

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